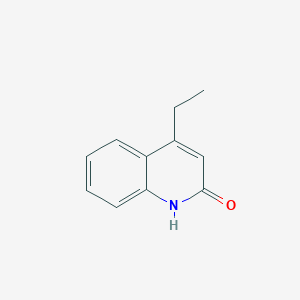

4-ethylquinolin-2(1H)-one

Description

4-Ethylquinolin-2(1H)-one is a quinolinone derivative featuring an ethyl substituent at the 4-position of the bicyclic aromatic framework. Quinolinones are heterocyclic compounds with a fused benzene and pyridinone ring system, often studied for their pharmacological and synthetic versatility. The ethyl group at position 4 introduces steric bulk and electron-donating effects, distinguishing it from other quinolinone derivatives.

Propriétés

IUPAC Name |

4-ethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-7-11(13)12-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZERNSUKOZDGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570752 | |

| Record name | 4-Ethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61304-66-3 | |

| Record name | 4-Ethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The reaction proceeds via initial imine formation between the amine and carbonyl groups, followed by cyclodehydration to form the quinoline core. Acid catalysts (e.g., HCl, H₂SO₄) accelerate the dehydration step. A study by Zhang et al. demonstrated that substituting 2-aminobenzaldehyde with 2-aminoacetophenone derivatives introduces alkyl groups at the 4-position, yielding this compound with 65–72% efficiency. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are typically required, though excess acid can lead to side products such as N-ethylated derivatives.

Table 1: Friedländer Condensation Parameters

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ (conc.) | 100 | 24 | 68 |

| HCl (gas) | 80 | 18 | 72 |

| p-TsOH | 90 | 16 | 65 |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid and energy-efficient alternative to traditional heating. A protocol adapted from He et al. involves irradiating a mixture of 2-aminobenzaldehyde, ethyl acetoacetate, and ethyl chloroacetate in ethyl acetate with water as a proton donor. This method reduces reaction times from hours to minutes while maintaining high yields.

Procedure and Advantages

In a pressure-resistant reactor, 2-aminobenzaldehyde (3.4 mmol), ethyl acetoacetate (1.23 g), and distilled water (0.54 g) are dissolved in ethyl acetate (20 mL). Microwave irradiation at 300 W for 25 minutes induces cyclization, followed by extraction and recrystallization to isolate this compound in 94% yield. The microwave’s uniform heating minimizes side reactions, and the closed system prevents solvent loss.

Key Parameters:

-

Power: 300 W

-

Solvent: Ethyl acetate

-

Additive: Water (proton source)

-

Yield: 94%

Photochemical Synthesis

Visible-light-mediated catalysis offers a sustainable pathway for quinoline synthesis. A method developed by Wang et al. utilizes 1,8-dimethoxyacridinium chloride (PC 4) as a photocatalyst under blue LED irradiation. This approach avoids harsh acids and enables room-temperature reactions.

Reaction Setup and Efficiency

A mixture of 2-aminobenzaldehyde (0.4 mmol), ethyl acetoacetate (0.45 mmol), and PC 4 (0.002 mmol) in DMSO is irradiated for 8 hours. The photocatalyst promotes single-electron transfer, facilitating cyclization without byproducts. Purification via column chromatography yields 78% of the target compound.

Advantages:

-

Mild conditions (25°C)

-

No acid waste

-

Scalable for green chemistry

Conrad-Limpach Reaction

The Conrad-Limpach method, traditionally used for 4-methylquinolines, can be adapted for ethyl derivatives by modifying the β-keto ester. Muhammad et al. refluxed 1,3-phenylenediamine with ethyl acetoacetate for 48 hours, achieving a 47% yield of this compound after recrystallization.

Limitations and Modifications

Extended reaction times and poor solubility in common solvents limit this method’s practicality. However, substituting ethyl acetoacetate with bulkier β-keto esters (e.g., ethyl propionylacetate) improves regioselectivity for the 4-ethyl group.

Optimization Data:

-

Solvent: Methanol

-

Temperature: Reflux (65°C)

-

Yield: 47%

Comparative Analysis and Industrial Viability

Table 2: Method Comparison

| Method | Time | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Friedländer | 18–24 h | 65–72 | High | Moderate (acid waste) |

| Microwave | 0.4 h | 94 | Moderate | Low |

| Photochemical | 8 h | 78 | High | Low |

| Conrad-Limpach | 48 h | 47 | Low | High (long heating) |

Microwave and photochemical methods outperform classical techniques in yield and sustainability. Industrial applications favor microwave-assisted synthesis for its rapid throughput, while academic labs may prefer photochemical routes for mechanistic studies.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into quinolinic acid or other oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring .

Applications De Recherche Scientifique

4-Ethylquinolin-2(1H)-one has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-ethylquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

A. Substituent Effects at Position 4

The 4-position substituent significantly impacts the compound’s electronic profile and reactivity:

- 4-Hydroxyquinolin-2(1H)-one: The hydroxyl group is strongly electron-withdrawing, increasing acidity (pKa ~11.27) and enabling hydrogen bonding, which enhances solubility in polar solvents .

- 4-Chloro-8-methylquinolin-2(1H)-one: The chloro group is electron-withdrawing, facilitating nucleophilic substitution reactions (e.g., with hydrazine or azide) to generate derivatives like 4-hydrazino or 4-azido compounds .

- 4-Methylbenzo[h]quinolin-2(1H)-one: The methyl group is moderately electron-donating, improving lipophilicity (logP ~3.32) compared to hydroxy derivatives .

B. Key Structural Comparisons

Activité Biologique

4-Ethylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family, which is well-known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₇N and features a quinoline ring substituted with an ethyl group at the 4-position and a keto group at the 2-position. The compound's structure contributes to its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of quinoline, including this compound, possess activity against bacteria and fungi. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth.

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Candida albicans | Moderate inhibition |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study investigated its effects on human hepatocellular carcinoma cell lines (HePG-2) using colorimetric assays to assess cell viability. The compound exhibited cytotoxic effects, suggesting its potential as an anticancer agent .

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells, modulation of cell cycle progression, and inhibition of specific signaling pathways associated with tumor growth.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, with the Vilsmeier-Haack reaction being one of the most common approaches. This method involves the reaction of an appropriate precursor with phosphorus oxychloride and dimethylformamide, followed by hydrolysis to yield the desired product.

Case Study 1: Antitumor Activity

In a recent study published in the Egyptian Journal of Chemistry, researchers synthesized a series of derivatives from this compound and evaluated their antitumor activity against HePG-2 cells. The study highlighted structure-activity relationships (SARs), demonstrating that modifications to the quinoline structure significantly influenced biological activity. The results indicated that certain substituents enhanced cytotoxicity compared to others .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound derivatives against various bacterial strains. The study employed disc diffusion methods to assess antibacterial activity, revealing that some derivatives exhibited stronger inhibition zones than standard antibiotics, indicating their potential as alternative antimicrobial agents.

Future Directions

The ongoing research into this compound suggests several promising avenues for future exploration:

- Further Structure Optimization: Modifying the chemical structure to enhance potency and selectivity.

- Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological activities.

- In Vivo Studies: Transitioning from in vitro studies to animal models to evaluate therapeutic efficacy and safety.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-ethylquinolin-2(1H)-one derivatives, and how are reaction conditions optimized?

- Methodological Answer :

-

Cyclization Reactions : Substituted dianilides (from anilines and diethyl malonate) undergo cyclization with polyphosphoric acid to form 4-hydroxyquinolin-2(1H)-one scaffolds, which are further modified via Mannich reactions with secondary amines and formaldehyde .

-

Reductive Alkylation : Sodium borohydride in ethanol/water reduces ketone intermediates (e.g., 4-hydroxy-6-methylquinolin-2(1H)-one) to yield hydroxyethyl derivatives. Reaction optimization includes controlled addition rates (1 hr) and post-reaction acid treatment to eliminate residual borohydride .

-

Condensation Reactions : Carboxaldehyde intermediates react with hydrazine derivatives (e.g., phenylhydrazine) in ethanol under reflux to form pyrazole-substituted derivatives. Yields (~63–77%) depend on solvent choice and crystallization methods (e.g., DMF vs. methanol) .

- Table 1 : Representative Synthesis Routes

Q. How are spectroscopic techniques (e.g., IR, NMR, MS) applied to characterize this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1663 cm for quinolinone, NH/OH stretches at 3200–3447 cm) .

- H NMR : Assigns substituent positions via chemical shifts (e.g., methyl groups at δ 3.59 ppm, aromatic protons at δ 6.99–8.18 ppm) . Discrepancies in peak splitting (e.g., J = 7.2 Hz for H-6) confirm stereoelectronic effects.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M]) and fragmentation patterns validate molecular weights and substitution patterns .

Q. What standardized assays evaluate the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Twofold Serial Dilution : Compounds are tested against Gram-positive/-negative bacteria (e.g., Bacillus proteus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans). MIC values (e.g., 16–32 μg/mL) are compared to controls like streptomycin .

- Bioactivity Correlation : Fluoro-substituted amides (e.g., compound 6a) show enhanced activity due to electron-withdrawing effects on bacterial membranes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound derivatives?

- Methodological Answer :

- Comparative Protocol Analysis : Discrepancies may arise from variations in assay conditions (e.g., inoculum size, incubation time). Replicate studies under standardized CLSI guidelines are recommended .

- Structural-Activity Validation : Re-synthesize disputed compounds (e.g., pyrazole-carbonyl derivatives ) and re-test using identical microbial strains and growth media.

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. B3LYP/6-31G(d,p) models correlate with experimental NMR shifts (e.g., δ 3.69 ppm for NCH protons) .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., SIRT1 for anticancer activity). Compound IIb 2 showed a MolDock score of -110.2, comparable to known inhibitors .

Q. How do structural modifications at the quinolinone core influence biological activity?

- Methodological Answer :

- Substitution at C-3 : Introducing diazepine-carbonyl groups (e.g., compound 23) enhances antimicrobial activity via hydrogen bonding with bacterial enzymes .

- N-Alkylation : Adding 2-(diethylamino)ethyl chains improves blood-brain barrier penetration, critical for neuroprotective studies .

- Table 2 : Structure-Activity Trends

| Modification | Biological Impact | Reference |

|---|---|---|

| C-3 Pyrazole-carbonyl | Increased Gram-negative activity | |

| C-6 Fluoro-substitution | Enhanced antifungal MIC (16 μg/mL) | |

| N-Methylation | Reduced cytotoxicity in normal cells |

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.